molecular formula C19H21ClN2O4S B4297451 4-CHLORO-3-METHOXY-N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE

4-CHLORO-3-METHOXY-N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B4297451
M. Wt: 408.9 g/mol
InChI Key: XSVFNJNXNSCUEN-UHFFFAOYSA-N
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Description

4-CHLORO-3-METHOXY-N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-3-METHOXY-N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the indole derivative, followed by sulfonamide formation and subsequent chlorination and methoxylation steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-3-METHOXY-N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups.

Scientific Research Applications

4-CHLORO-3-METHOXY-N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-CHLORO-3-METHOXY-N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-methoxy-2-methylpyridine N-oxide
  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • Methyl 4-chloro-3-methoxy-5-nitrobenzoate

Uniqueness

Compared to similar compounds, 4-CHLORO-3-METHOXY-N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups and indole moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

4-chloro-3-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-12-15(16-10-13(25-2)4-7-18(16)22-12)8-9-21-27(23,24)14-5-6-17(20)19(11-14)26-3/h4-7,10-11,21-22H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVFNJNXNSCUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNS(=O)(=O)C3=CC(=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-3-METHOXY-N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-CHLORO-3-METHOXY-N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
4-CHLORO-3-METHOXY-N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
4-CHLORO-3-METHOXY-N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
4-CHLORO-3-METHOXY-N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
4-CHLORO-3-METHOXY-N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE

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